Antitumor agent-101
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-101 is a selective, covalent inhibitor targeting lysine methyltransferases G9a and GLP. It demonstrates IC50 values of 8.5 nM for G9a and 5.5 nM for GLP . This compound exhibits significant antitumor efficacy, particularly in the PANC-1 xenograft model .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-101 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
化学反应分析
Types of Reactions
Antitumor agent-101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学研究应用
Antitumor agent-101 has a wide range of scientific research applications:
作用机制
Antitumor agent-101 exerts its effects by selectively inhibiting the lysine methyltransferases G9a and GLP. This inhibition disrupts the methylation of histone proteins, leading to changes in gene expression that can suppress tumor growth . The molecular targets and pathways involved include the epigenetic regulation of oncogenes and tumor suppressor genes .
相似化合物的比较
Similar Compounds
PRMT4-IN-3: Another inhibitor targeting protein arginine methyltransferases.
Antiproliferative agent-25: A selective PRMT5 inhibitor.
PRMT5-IN-31: Another PRMT5 inhibitor with similar properties.
Uniqueness
Antitumor agent-101 is unique due to its high selectivity and potency for lysine methyltransferases G9a and GLP. This specificity allows for targeted inhibition, reducing off-target effects and enhancing its therapeutic potential .
属性
分子式 |
C26H38N6O3 |
---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
N-[6-methoxy-4-[(1-methylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C26H38N6O3/c1-5-24(33)31(3)26-28-21-18-23(35-16-8-13-32-11-6-7-12-32)22(34-4)17-20(21)25(29-26)27-19-9-14-30(2)15-10-19/h5,17-19H,1,6-16H2,2-4H3,(H,27,28,29) |
InChI 键 |
GHCDVBSKNGUGCK-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N(C)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。